molecular formula C12H17BrN2 B13857169 3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B13857169
M. Wt: 269.18 g/mol
InChI Key: OHKHNBBUPAGEPS-UHFFFAOYSA-N
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Description

3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is a chemical compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 3rd position and a tert-butyl group at the 6th position on the naphthyridine ring. The tetrahydro-1,6-naphthyridine core is a bicyclic structure that includes both a pyridine and a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the bromination of 6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthyridine derivatives with different oxidation states.

    Reduction Reactions: The naphthyridine ring can be reduced to form dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 3-azido-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine.

    Oxidation: Formation of 3-bromo-6-(tert-butyl)-1,6-naphthyridine-2,3-dione.

    Reduction: Formation of 3-bromo-6-(tert-butyl)-1,2,3,4,5,6,7,8-octahydro-1,6-naphthyridine.

Scientific Research Applications

3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex naphthyridine derivatives.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butyl group contribute to the compound’s reactivity and binding affinity. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine
  • 3-Bromo-6-ethyl-5,6,7,8-tetrahydro-1,6-naphthyridine
  • 3-Bromo-6-isopropyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Uniqueness

3-Bromo-6-(tert-butyl)-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This uniqueness can affect the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

3-bromo-6-tert-butyl-7,8-dihydro-5H-1,6-naphthyridine

InChI

InChI=1S/C12H17BrN2/c1-12(2,3)15-5-4-11-9(8-15)6-10(13)7-14-11/h6-7H,4-5,8H2,1-3H3

InChI Key

OHKHNBBUPAGEPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1CCC2=C(C1)C=C(C=N2)Br

Origin of Product

United States

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